

# Technical Support Center: CBP/p300-IN-5 In Vivo Applications

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Compound of Interest		
Compound Name:	CBP/p300-IN-5	
Cat. No.:	B1666934	Get Quote

Welcome to the technical support center for **CBP/p300-IN-5**. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing **CBP/p300-IN-5** for in vivo experiments, with a specific focus on preventing and troubleshooting compound precipitation.

## Frequently Asked Questions (FAQs)

Q1: What is CBP/p300-IN-5 and what is its mechanism of action?

CBP/p300-IN-5 is a potent small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] These enzymes play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more open chromatin structure.[4][5] By inhibiting p300/CBP, CBP/p300-IN-5 can prevent the acetylation of key histone residues like H3K27, leading to transcriptional repression of target genes.[1][2] This mechanism makes it a valuable tool for studying the role of p300/CBP in various biological processes, including cancer development.[6]

Q2: I am observing precipitation of **CBP/p300-IN-5** when preparing it for my in vivo study. What are the common causes?

Precipitation of small molecule inhibitors like **CBP/p300-IN-5** for in vivo use is often related to poor aqueous solubility. Common causes include:

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- Improper Formulation Vehicle: The compound may not be soluble in the chosen solvent system at the desired concentration.
- Incorrect Mixing Order: The order in which co-solvents and the final aqueous solution are mixed is critical. Adding the aqueous component too early can cause the compound to crash out of solution.[7]
- High Concentration: Attempting to prepare a solution that exceeds the compound's solubility limit in that specific formulation.[8]
- Temperature and pH: Suboptimal temperature or pH of the formulation vehicle can negatively impact solubility.
- Purity of Reagents: Using old or low-quality solvents (e.g., hygroscopic DMSO) can significantly affect the solubility of the product.[2]

Q3: What are the recommended formulations to prevent CBP/p300-IN-5 precipitation in vivo?

To ensure a clear, homogenous solution for in vivo administration, specific co-solvent formulations are required. Below are two commonly used and effective formulations.

- Aqueous-Based Formulation: A mixture of DMSO, PEG300, Tween 80, and a final aqueous component (Saline or PBS) is a standard approach. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[1]
- Oil-Based Formulation: For certain administration routes or experimental needs, an oil-based vehicle can be used. A common example is 10% DMSO and 90% Corn Oil.[7]

Q4: My formulation still looks cloudy after following the recommended recipe. What troubleshooting steps can I take?

If you observe cloudiness or particulate matter, consider the following:

• Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve the compound. Note that hygroscopic DMSO can significantly impact solubility, so using a fresh aliquot is recommended.[2]



- Verify Mixing Protocol: Ensure you are following the precise, sequential mixing order outlined in the experimental protocols below. The compound must be fully dissolved in the organic cosolvents before any aqueous solution is added.[7]
- Filter the Final Solution: Before administration, pass the final formulation through a 0.22 μm syringe filter. This will remove any remaining micro-precipitates and ensure a sterile solution.

  [9]
- Prepare Fresh: Always use freshly prepared formulations for optimal results and to avoid potential compound degradation or precipitation over time.

Q5: What is a typical dosage of CBP/p300-IN-5 used in preclinical models?

In published xenograft tumor models, **CBP/p300-IN-5** has been shown to be effective at inducing significant tumor growth inhibition when administered at a dosage of 7.5 mg/kg/day.[1] [2] However, the optimal dose may vary depending on the animal model, tumor type, and administration route.

# **Quantitative Data Summary**

The following table summarizes key quantitative data for CBP/p300-IN-5.



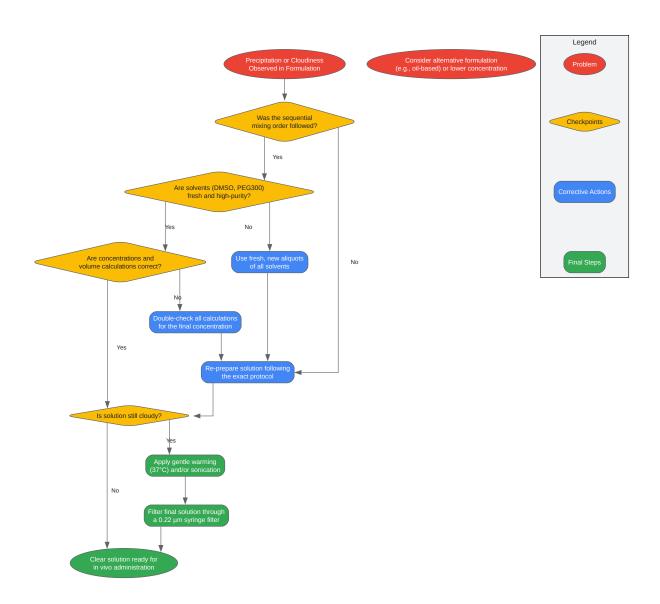
Parameter	Value	Cell Line / System	Source
IC50 (HAT Activity)	18.8 nM	p300/CBP Histone Acetyltransferase	[1][2]
IC50 (Cellular Activity)	4.6 nM	H3K27Ac Inhibition in PC-3 cells	[1][2]
IC50 (Cell Proliferation)	14.8 nM	LNCaP-FGC cells	[1]
In Vivo Dosage	7.5 mg/kg/day	SuDHL-8 & 22RV1 Xenograft Models	[1][2]
In Vitro Solubility	60 mg/mL	DMSO (with ultrasonic and warming)	[2]
Formulation Solubility	≥ 2.08 mg/mL	10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	[7]
Formulation Solubility	≥ 2.08 mg/mL	10% DMSO + 90% Corn Oil	[7]

<sup>\*</sup>Note: Solubility data is for the structurally related inhibitor CBP/p300-IN-1, providing a reliable estimate for formulation capacity.

# **Troubleshooting and Experimental Workflows**

The following diagrams illustrate the recommended workflows for troubleshooting precipitation issues and preparing a stable in vivo formulation.

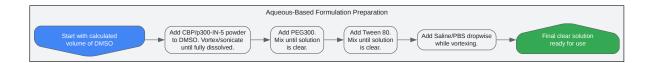




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Caption: Troubleshooting workflow for addressing CBP/p300-IN-5 precipitation.





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Caption: Sequential workflow for preparing the in vivo formulation.

## **Experimental Protocols**

Protocol 1: Preparation of Aqueous-Based In Vivo Formulation (5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline)

This protocol is adapted from standard methodologies for formulating hydrophobic compounds for in vivo use.[1]

#### Materials:

- CBP/p300-IN-5 powder
- DMSO (Dimethyl sulfoxide), anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or PBS
- Sterile microcentrifuge tubes or vials

#### Procedure:

Calculate Required Volumes: Based on your desired final concentration and volume,
 calculate the required amount of CBP/p300-IN-5 and each solvent. For example, to make 1

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mL of a 2 mg/mL solution:

• CBP/p300-IN-5: 2 mg

DMSO: 50 μL (5%)

PEG300: 300 μL (30%)

Tween 80: 50 μL (5%)

Saline: 600 μL (60%)

- Initial Dissolution: Add the calculated volume of DMSO to a sterile vial containing the preweighed CBP/p300-IN-5 powder. Vortex or sonicate until the compound is completely dissolved and the solution is clear.
- Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous and clear.[1]
- Add Tween 80: Add the calculated volume of Tween 80. Mix again until the solution is homogenous and clear.[1]
- Add Aqueous Component: This is the most critical step. Add the sterile Saline or PBS to the
  mixture slowly and dropwise, preferably while the tube is being actively vortexed. This
  gradual addition prevents the compound from precipitating.
- Final Check: Once all components are added, vortex the final solution for another 30-60 seconds. The solution should be clear and free of any visible precipitates.
- Use Freshly: For best results, administer the freshly prepared formulation to the animals immediately. Do not store for extended periods.

Protocol 2: Preparation of Oil-Based In Vivo Formulation (10% DMSO / 90% Corn Oil)

This protocol provides an alternative for specific applications.[7]

Materials:



- CBP/p300-IN-5 powder
- DMSO, anhydrous
- · Corn oil, sterile
- Sterile microcentrifuge tubes or vials

#### Procedure:

- Prepare Stock Solution: First, prepare a concentrated stock solution of CBP/p300-IN-5 in DMSO. For example, dissolve 20 mg of the compound in 1 mL of DMSO to create a 20 mg/mL stock. Ensure it is fully dissolved.
- Calculate Volumes: Determine the volumes needed for your final formulation. For example, to prepare 1 mL of a 2 mg/mL final solution:
  - DMSO Stock (20 mg/mL): 100 μL (10%)
  - Corn Oil: 900 μL (90%)
- Final Formulation: Add the 100 μL of the DMSO stock solution to the 900 μL of corn oil.[7]
- Mix Thoroughly: Vortex the mixture vigorously until it is a homogenous, clear solution.
- Use Freshly: Administer the freshly prepared oil-based formulation.

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